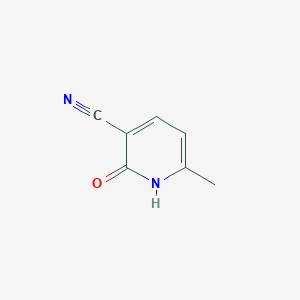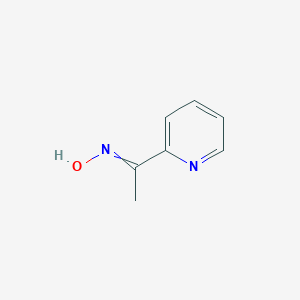
3-氰基-6-甲基-2(1H)-吡啶酮
描述
Synthesis of Functionalized Pyridinones
The synthesis of 3-cyano-6-methyl-2(1H)-pyridinone derivatives has been explored through various reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and related compounds . Similarly, the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones with different pharmacophores has been described, showing moderate antitumor potential in in vitro assays .
Molecular Structure and Chemical Transformations
The molecular structure and dynamic properties of cyano-substituted pyridinones have been studied using spectroscopic methods, cyclic voltammetry, and theoretical calculations. For example, the dynamic behavior of methylene chains in 5-cyanonpyridinophane-6-ones has been elucidated, revealing insights into the energy barriers associated with conformational changes . Additionally, the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has been analyzed, highlighting the importance of C–H⋯N, C–H⋯π, and π⋯π interactions .
Physical and Chemical Properties
The physical and chemical properties of 3-cyano-6-methyl-2(1H)-pyridinone derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins can lead to ring transformations into 3-amino- or 6-cyano-substituted 2-pyridinone systems, depending on the reaction conditions . Moreover, the synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters have been investigated, with some compounds showing positive inotropic activity .
Chemical Reactions Analysis
The reactivity of 3-cyano-6-methyl-2(1H)-pyridinone derivatives in various chemical reactions has been a subject of interest. For example, the synthesis and reactions of 3-pyrrolidinones have been reviewed, demonstrating their versatility as synthetic intermediates for the production of a wide range of heterocyclic compounds . Additionally, the formation of pseudopolymorphs and cocrystals of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been reported, with the occurrence of in situ nucleophilic aromatic substitution reactions .
科学研究应用
1. Synthesis of Pyranopyridine Derivatives
- Summary of Application: 3-Cyano-6-hydroxy-4-methyl-pyridin-2 (1H)-one is used as a synthetic precursor for a variety of pyranopyridine derivatives .
- Methods of Application: This compound reacts with aromatic aldehydes and malononitrile using triethylamine as the catalyst in ethanol under refluxing condition to obtain highly functionalized 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives .
- Results or Outcomes: The protocol offers high yields, low reaction times, use of non-toxic and inexpensive catalyst, and easy work-up .
2. Reactions with Sodium Bis(2-methoxyethoxy)aluminum Hydride
- Summary of Application: 3-Cyano-6-methylpyridine-2(1H)-thione and 3-cyano-6-methyl-2-methylthiopyridine react with sodium bis(2-methoxyethoxy)aluminum hydride .
- Methods of Application: The reactions afforded 3-aminomethyl-6-methylpyridine-2(1H)-thione and azomethine of the pyridine series, respectively .
- Results or Outcomes: The corresponding reaction with 3-cyano-4,6-dimethyl-2-methylthiopyridine gave rise to azomethine, substituted 3-aminomethylpyridine, and substituted dipyridylmethane .
3. Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione
- Summary of Application: 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione was obtained by the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide .
- Methods of Application: The reaction was carried out in the presence of N-methylmorpholine .
- Results or Outcomes: Its alkylation, bromination of the 2-methylthio derivative, and the conversions of its 5-bromoacetyl derivative have been studied .
4. Synthesis of 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione
- Summary of Application: 5-Acetyl-3-cyano-6-methylpyridine-2(1H)-thione is obtained by the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide .
- Methods of Application: The reaction is carried out in the presence of N-methylmorpholine .
- Results or Outcomes: Its alkylation, bromination of the 2-methylthio derivative, and the conversions of its 5-bromoacetyl derivative have been studied .
未来方向
属性
IUPAC Name |
6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGYEKEYXUTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063375 | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-methyl-2(1H)-pyridinone | |
CAS RN |
4241-27-4 | |
| Record name | 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4241-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4241-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-6-methyl-2-oxonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














